Ethyl 3-(4-chloro-3-nitrobenzamido)benzofuran-2-carboxylate
Description
Ethyl 3-(4-chloro-3-nitrobenzamido)benzofuran-2-carboxylate is a benzofuran-based small molecule characterized by a benzofuran core substituted at the 2-position with an ethyl carboxylate group and at the 3-position with a 4-chloro-3-nitrobenzamido moiety.
The synthesis of such benzofuran derivatives typically involves multi-step reactions. For example, ethyl benzofuran-2-carboxylate (a common intermediate) is often functionalized via hydrazine treatment to form benzofuran-2-carbohydrazide, followed by condensation with aryl aldehydes or coupling with heterocyclic amines . The 4-chloro-3-nitrobenzamido substituent in the target compound introduces both electron-withdrawing (nitro) and lipophilic (chloro) groups, which may enhance binding affinity to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O6/c1-2-26-18(23)16-15(11-5-3-4-6-14(11)27-16)20-17(22)10-7-8-12(19)13(9-10)21(24)25/h3-9H,2H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAXYIVNLVJZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chloro-3-nitrobenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The final esterification step involves the reaction of the carboxylic acid group with ethanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields . The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chloro-3-nitrobenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions . Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, each with unique biological properties .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound is being investigated for its potential as an anticancer agent. Studies indicate that it can inhibit specific cancer cell lines, making it a candidate for further development in cancer therapies. The mechanism involves the interaction of the nitro group, which can undergo bioreduction to form reactive intermediates that affect cellular components, leading to cytotoxic effects .
Antimicrobial Activity
Ethyl 3-(4-chloro-3-nitrobenzamido)benzofuran-2-carboxylate exhibits notable antimicrobial properties. Research has shown its effectiveness against various bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections .
Biological Studies
Interaction with Biological Targets
This compound is utilized in studies aimed at understanding the interactions of benzofuran derivatives with biological targets, such as enzymes and receptors. Its structural characteristics allow it to serve as a lead compound for designing new drugs with improved efficacy and reduced side effects .
Pharmaceutical Development
Lead Compound for Drug Design
In pharmaceutical development, this compound acts as a scaffold for the synthesis of novel derivatives aimed at enhancing therapeutic properties. Its structural features make it suitable for modifications that could lead to new drug candidates with better pharmacological profiles .
Case Study 1: Anticancer Activity
A study focused on the anticancer effects of this compound demonstrated significant inhibition of proliferation in several cancer cell lines. The results indicated that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial activity against common pathogens. The results showed that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria. This study supports its potential utility in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chloro-3-nitrobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial or anti-tumor effects . The benzofuran core may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Effects
- Similar nitro-substituted compounds (e.g., Compound 22) exhibit anti-HIV activity, suggesting nitro groups may play a role in viral enzyme inhibition .
- Heterocyclic Linkages (Imidazole, Piperazine): Compounds 21 and 22 incorporate imidazole and piperazine moieties, which are known to enhance solubility and bioavailability. These groups may facilitate interactions with viral proteases or cellular receptors .
- Methoxy and Sulfinyl Groups: Methoxy substituents (Compound 22) improve metabolic stability, while sulfinyl groups () contribute to antimicrobial activity via redox interactions .
Biological Activity
Ethyl 3-(4-chloro-3-nitrobenzamido)benzofuran-2-carboxylate is a synthetic compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the class of benzofuran derivatives. The synthesis typically involves several steps:
- Formation of Benzofuran-2-Carboxylic Acid : Achieved through cyclization reactions involving phenols and acetic anhydride.
- Introduction of the Benzamido Group : This is done via an amide coupling reaction between benzofuran-2-carboxylic acid and 4-chloro-3-nitrobenzoic acid, utilizing coupling reagents such as EDCI and HOBt.
- Final Product Formation : Purification and characterization are performed using recrystallization and NMR spectroscopy .
Anticancer Properties
This compound has been studied for its anticancer potential. Research indicates that it can inhibit various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation. The mechanism involves the formation of reactive intermediates through the bioreduction of the nitro group, which interacts with cellular components leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of bacterial and fungal strains. This activity is significant for developing new antimicrobial agents, especially in light of increasing antibiotic resistance .
The primary mechanism of action involves the interaction of the compound with specific molecular targets within cells. The nitro group can undergo bioreduction, resulting in reactive intermediates that exert cytotoxic effects by damaging cellular components .
Case Studies
- In Vitro Studies : In vitro experiments have demonstrated that this compound can effectively inhibit cell proliferation in various cancer models, including breast and hepatic cancer cell lines.
- Molecular Docking Studies : Molecular docking assessments have shown that this compound can bind effectively to specific targets involved in cancer progression, such as protein kinases .
Research Findings Summary Table
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-(4-chloro-3-nitrobenzamido)benzofuran-2-carboxylate?
The compound is typically synthesized via multi-step procedures involving benzofuran-2-carboxylate intermediates. For example:
- Step 1 : Ethyl benzofuran-2-carboxylate is synthesized by reacting salicylaldehyde with ethyl bromoacetate in acetonitrile under reflux with K₂CO₃ (yield: ~80%) .
- Step 2 : Hydrazinolysis of the ester yields benzofuran-2-carbohydrazide, which is then coupled with 4-chloro-3-nitrobenzoyl chloride in ethanol with catalytic acetic acid .
- Optimization : Pd/C-catalyzed hydrogenation (for nitro-group reduction) or microwave-assisted Suzuki coupling (for aryl substitutions) can improve yields and regioselectivity .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃), benzofuran aromatic protons (δ ~7.0–8.5 ppm), and the nitro group’s deshielding effects on adjacent protons .
- IR : Stretching vibrations for amide (N–H: ~3300 cm⁻¹, C=O: ~1680 cm⁻¹) and nitro (asymmetric/symmetric NO₂: ~1520/1340 cm⁻¹) groups confirm functional groups .
- HPLC/MS : ESI-MS typically shows [M+H]⁺ ions; purity is assessed using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and non-covalent interactions. For example:
- Refinement : SHELXL (part of the SHELX suite) refines hydrogen positions geometrically (C–H = 0.93–0.98 Å) and applies anisotropic displacement parameters for heavy atoms .
- Key Findings : Coplanarity of benzofuran and nitrobenzamide moieties (deviation <0.06 Å) and dihedral angles (e.g., 54.23° for phenyl twists) explain steric effects .
- Validation : ORTEP-3 visualizes thermal ellipsoids and weak interactions (e.g., C–H···O) stabilizing the crystal lattice .
Q. What strategies address contradictions in bioactivity data across structural analogs?
Structural-activity relationship (SAR) studies reveal:
- Substitution Effects : Electron-withdrawing groups (e.g., –NO₂, –Cl) at the 3-position enhance α-glucosidase inhibition (IC₅₀ <10 µM) but reduce solubility .
- Data Conflicts : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, enzyme source). Normalizing data to positive controls (e.g., acarbose) and using dose-response curves improves reproducibility .
Q. How can synthetic byproducts or impurities be identified and mitigated?
- HPLC-MS/MS : Detects common impurities like unreacted hydrazide (retention time ~2.1 min) or nitro-reduction byproducts (e.g., amine derivatives) .
- Purification : Recrystallization from ethanol/dichloromethane (1:1 v/v) removes polar impurities, while flash chromatography (ethyl acetate/petroleum ether) separates non-polar byproducts .
Methodological Challenges and Solutions
Q. Why do crystallographic refinement parameters (R-factors) vary across studies?
- Data Quality : High-resolution (<1.0 Å) datasets yield lower R₁ values (<5%). Twinning or disorder (e.g., ethyl group rotation) increases R-factors, requiring TWIN/BASF corrections in SHELXL .
- Example : A study reported R₁ = 4.3% for a derivative with resolved disorder, versus R₁ = 7.8% for a partially disordered structure .
Q. How to optimize reaction conditions for scale-up without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
